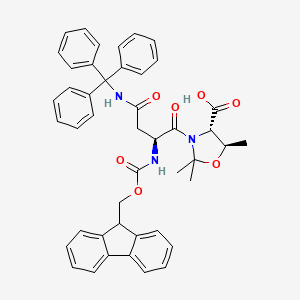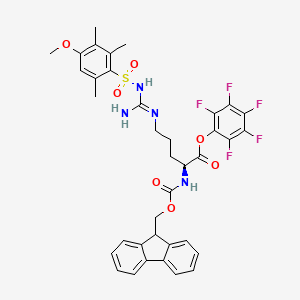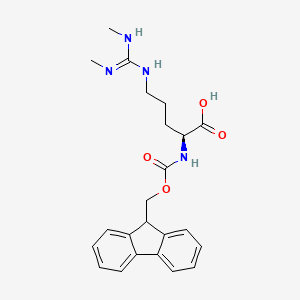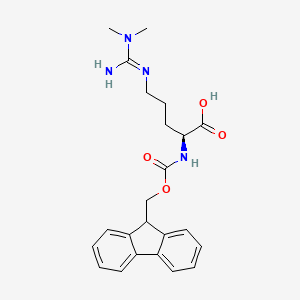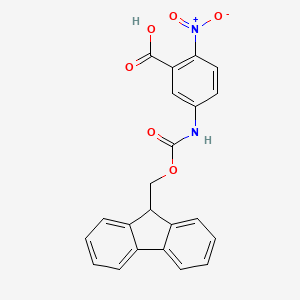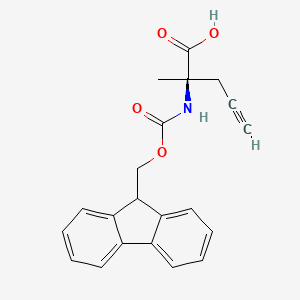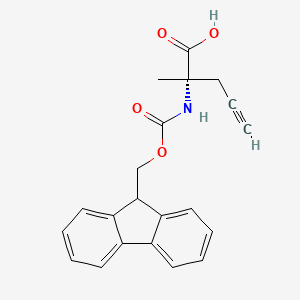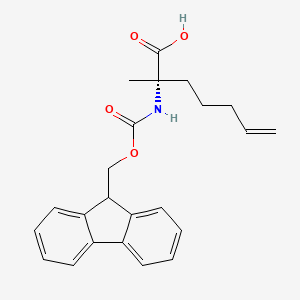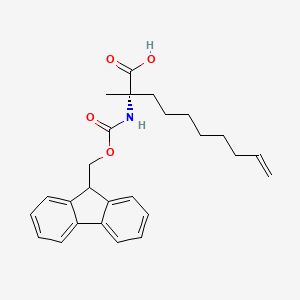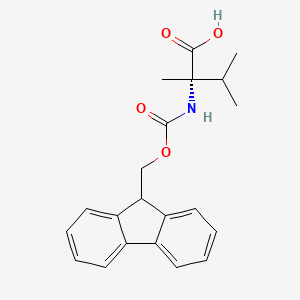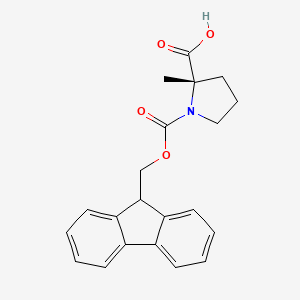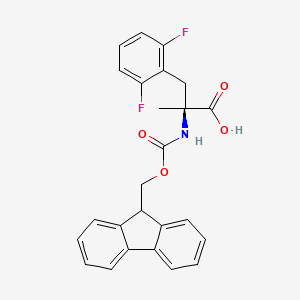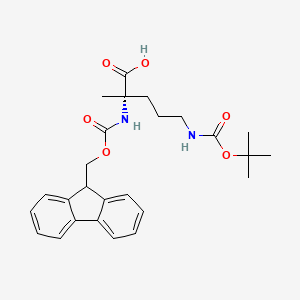![molecular formula C31H50N2O6 B613639 N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid CAS No. 214750-69-3](/img/structure/B613639.png)
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid: is a synthetic compound used in various fields of scientific research. It is a derivative of phenylalanine, an amino acid, and is often used in peptide synthesis due to its protective groups.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid typically involves the protection of the amino and carboxyl groups of phenylalanine. The Boc (tert-butyloxycarbonyl) group is used to protect the amino group, while the Otbu (tert-butyl ester) group protects the carboxyl group. The synthesis may involve multiple steps, including:
- Protection of the amino group with Boc.
- Protection of the carboxyl group with Otbu.
- Coupling reactions to attach the DCHA (dicyclohexylamine) moiety.
Industrial Production Methods: Industrial production methods may involve large-scale synthesis using automated peptide synthesizers. The reaction conditions are optimized for high yield and purity, often involving controlled temperatures, pH, and solvent conditions.
化学反应分析
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl ring.
Reduction: Reduction reactions may target the carboxyl or amino groups.
Substitution: Substitution reactions can occur at various positions on the phenyl ring or protective groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products depend on the specific reactions and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deprotected amino acids.
科学研究应用
Chemistry:
- Used in peptide synthesis as a protected amino acid derivative.
- Serves as a building block for more complex molecules.
Biology:
- Studied for its role in protein structure and function.
- Used in the synthesis of peptide-based drugs.
Medicine:
- Investigated for potential therapeutic applications.
- Used in drug design and development.
Industry:
- Employed in the production of pharmaceuticals.
- Used in the synthesis of specialty chemicals.
作用机制
The mechanism of action of N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid involves its role as a protected amino acid in peptide synthesis. The protective groups prevent unwanted reactions during synthesis, allowing for the selective formation of peptide bonds. The DCHA moiety may influence the solubility and stability of the compound.
相似化合物的比较
Boc-Phe-OH: A simpler derivative without the Otbu and DCHA groups.
Fmoc-Phe-OH: Another protected phenylalanine derivative using the Fmoc (fluorenylmethyloxycarbonyl) group.
Z-Phe-OH: Uses the Z (benzyloxycarbonyl) protective group.
Uniqueness: N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid is unique due to its combination of protective groups, which provide specific advantages in peptide synthesis, such as increased stability and solubility.
属性
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO6.C12H23N/c1-18(2,3)25-16(23)13-9-7-12(8-10-13)11-14(15(21)22)20-17(24)26-19(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7-10,14H,11H2,1-6H3,(H,20,24)(H,21,22);11-13H,1-10H2/t14-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQSODNJBBMPEG-UQKRIMTDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H50N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
